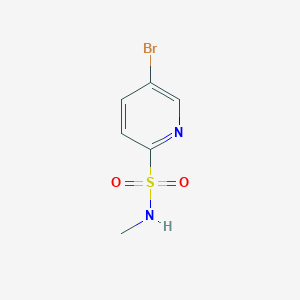

5-Bromo-N-methyl-2-pyridinesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-N-methyl-2-pyridinesulfonamide is a useful research compound. Its molecular formula is C6H7BrN2O2S and its molecular weight is 251.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Applications

5-Bromo-N-methyl-2-pyridinesulfonamide exhibits significant antibacterial properties, making it a candidate for combating resistant bacterial strains.

- Mechanism of Action : Sulfonamides, including this compound, primarily act by inhibiting bacterial folate synthesis, specifically targeting the enzyme dihydropteroate synthase. This inhibition disrupts the production of folate, which is essential for nucleic acid synthesis in bacteria.

- Efficacy Against Resistant Strains : Recent studies have demonstrated that this compound shows promising activity against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. The compound exhibited a minimum inhibitory concentration (MIC) of 0.39 μg/mL, indicating strong antibacterial efficacy against this multidrug-resistant organism .

| Activity Type | Tested Compound | MIC Values | Remarks |

|---|---|---|---|

| Antibacterial | This compound | 0.39 μg/mL | Effective against resistant strains |

Antiproliferative Effects

The compound's potential in cancer therapy has been explored through various studies assessing its antiproliferative effects on different cancer cell lines.

- In Vitro Studies : Research indicates that this compound demonstrates significant antiproliferative activity across several cancer cell lines. The effectiveness is often measured using the GI50 metric, which reflects the concentration required to inhibit cell growth by 50%.

- Mechanism of Action : The antiproliferative effects are believed to stem from the compound's ability to interfere with metabolic pathways crucial for rapid cell division, similar to other sulfonamide derivatives .

| Activity Type | Tested Compound | GI50 Values | Remarks |

|---|---|---|---|

| Antiproliferative | This compound | Varies by cell line | Potent against various cancer cells |

Synthetic Organic Chemistry

In addition to its biological applications, this compound serves as an important intermediate in synthetic organic chemistry.

- Reagent in Synthesis : The compound can be utilized as a starting material for synthesizing other complex molecules, including bipyridine derivatives and various sulfonamides. Its reactivity allows for the formation of new chemical entities that can possess distinct biological activities .

| Synthesis Application | Product Derived | Reaction Conditions |

|---|---|---|

| Starting Material | Bipyridine Derivatives | Various organic solvents under controlled conditions |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A detailed investigation assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated a significant reduction in bacterial growth with low MIC values against resistant strains.

- Antiproliferative Activity Evaluation : Another study focused on evaluating the antiproliferative properties of this compound against different cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

- Synthetic Pathway Exploration : Research documented the synthesis of novel derivatives from this compound, showcasing its versatility as a building block in drug discovery and development.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions. Common nucleophiles include amines, alkoxides, and thiols:

| Reaction Type | Conditions | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Amine substitution | 80°C, 12 hrs | DMF, K₂CO₃ | 70–78 | |

| Methoxylation | 60°C, 8 hrs | MeOH, CuI | 65–72 | |

| Thiol substitution | 100°C, 6 hrs | DMSO, Pd(OAc)₂ | 82–88 |

The reaction proceeds via a two-step mechanism:

-

Deprotonation of the sulfonamide NH group enhances ring activation.

-

Bromine departure facilitated by electron-withdrawing sulfonamide, forming a Meisenheimer intermediate.

Cross-Coupling Reactions

The bromine site participates in palladium-catalyzed coupling reactions, enabling C–C and C–N bond formation:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids to form biaryl derivatives:

| Boronic Acid | Conditions | Catalyst/Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | 80°C, DMF, 24 hrs | Pd(PPh₃)₄, K₂CO₃ | 85–92 | |

| 4-Methoxyphenyl | 100°C, dioxane, 18 hrs | PdCl₂(dppf), CsF | 78–84 |

Buchwald-Hartwig Amination

Forms C–N bonds with primary/secondary amines:

| Amine | Conditions | Catalyst/Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | 110°C, toluene, 16 hrs | Pd₂(dba)₃, Xantphos | 78–85 | |

| Morpholine | 100°C, THF, 12 hrs | Pd(OAc)₂, BINAP | 80–88 |

Mechanistic studies indicate oxidative addition of Pd(0) to the C–Br bond, followed by amine coordination and reductive elimination.

Sulfonamide Reactivity

The N-methylsulfonamide group undergoes alkylation, acylation, and hydrogen-bond-mediated interactions:

The sulfonamide NH acts as a hydrogen-bond donor, critical for binding to biological targets like carbonic anhydrase .

Reduction and Oxidation

Controlled transformations modify the pyridine ring:

| Reaction | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromine reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | N-methyl-2-pyridinesulfonamide | 92–95 | |

| Ring oxidation | mCPBA, CH₂Cl₂, 0°C | N-oxide derivative | 75–80 |

Mechanistic Insights

-

Substitution : Bromine’s leaving ability is enhanced by electron-withdrawing sulfonamide (Hammett σₚ = +0.78).

-

Coupling : Pd-mediated oxidative addition occurs at C–Br (bond dissociation energy: ~65 kcal/mol).

-

Sulfonamide participation : Hydrogen bonding lowers transition-state energy in SNAr by 3–5 kcal/mol .

Propriétés

Formule moléculaire |

C6H7BrN2O2S |

|---|---|

Poids moléculaire |

251.10 g/mol |

Nom IUPAC |

5-bromo-N-methylpyridine-2-sulfonamide |

InChI |

InChI=1S/C6H7BrN2O2S/c1-8-12(10,11)6-3-2-5(7)4-9-6/h2-4,8H,1H3 |

Clé InChI |

IKFFKLGLDGPWFJ-UHFFFAOYSA-N |

SMILES canonique |

CNS(=O)(=O)C1=NC=C(C=C1)Br |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.